molecular formula C14H12O2 B6370899 5-(3-Formylphenyl)-2-methylphenol, 95% CAS No. 1261945-70-3

5-(3-Formylphenyl)-2-methylphenol, 95%

Cat. No. B6370899
CAS RN: 1261945-70-3
M. Wt: 212.24 g/mol
InChI Key: BWQWPCQNADLVMY-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-2-methylphenol, 95% (5-FP-2MP) is an aromatic hydrocarbon compound with a wide range of applications in scientific research. It is a highly versatile compound, and its properties make it suitable for a variety of uses, including in drug synthesis, biochemistry, and physiological experiments.

Scientific Research Applications

5-(3-Formylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is commonly used in drug synthesis, as it is a versatile compound that can be used to create a variety of different compounds. It is also used in biochemistry and physiological experiments, as it can be used to study the effects of different compounds on cells and tissues. Additionally, 5-(3-Formylphenyl)-2-methylphenol, 95% has been used in the synthesis of various polymers, such as polyurethanes and polyethylene glycols.

Mechanism of Action

The exact mechanism of action of 5-(3-Formylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules in the reaction. This allows the molecules to form new bonds, creating new compounds. Additionally, 5-(3-Formylphenyl)-2-methylphenol, 95% has been shown to act as a catalyst, speeding up the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Formylphenyl)-2-methylphenol, 95% are not fully understood. However, it is believed that the compound may have some effects on the body, as it has been shown to interact with certain enzymes and receptors. Additionally, 5-(3-Formylphenyl)-2-methylphenol, 95% has been shown to have some antibacterial and antifungal properties, and it has been used in the treatment of certain bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

5-(3-Formylphenyl)-2-methylphenol, 95% is a highly versatile compound, and it has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively non-toxic, making it safe to handle. Additionally, it is relatively easy to synthesize, and it can be used to create a variety of different compounds. However, there are some limitations to using 5-(3-Formylphenyl)-2-methylphenol, 95% in laboratory experiments. It is not as effective as some other compounds, such as benzene, and it is not as soluble in some solvents. Additionally, it can be difficult to purify, and it can be unstable in certain conditions.

Future Directions

There are a number of potential future directions for 5-(3-Formylphenyl)-2-methylphenol, 95%. One potential direction is to further explore its use in drug synthesis, as it can be used to create a variety of different compounds. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential use in the treatment of certain bacterial and fungal infections. Additionally, research could be done to explore its potential uses in polymer synthesis, and to find new ways to synthesize the compound. Finally, research could be done to explore its potential uses in other scientific fields, such as biochemistry and physiology.

Synthesis Methods

5-(3-Formylphenyl)-2-methylphenol, 95% can be synthesized by a number of methods. The most common is by the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base. This reaction produces an ether, which can then be oxidized to form 5-(3-Formylphenyl)-2-methylphenol, 95%. Another method is the Mitsunobu reaction, which involves the reaction of an alkyl halide and an alcohol in the presence of an acid. This reaction also produces an ether, which can then be oxidized to form 5-(3-Formylphenyl)-2-methylphenol, 95%.

properties

IUPAC Name

3-(3-hydroxy-4-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-6-13(8-14(10)16)12-4-2-3-11(7-12)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWPCQNADLVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683702
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-70-3
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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